![molecular formula C5H9Cl2N3 B2848547 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride CAS No. 663941-74-0](/img/structure/B2848547.png)
2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride
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Overview
Description
“2-(4-Chloro-1H-pyrazol-1-yl)ethanamine” is a chemical compound with the empirical formula C5H8ClN3 . It has a molecular weight of 145.59 . This compound is usually in liquid form .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “2-(4-Chloro-1H-pyrazol-1-yl)ethanamine”, involves various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . More research is needed to find the specific synthesis method for “2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride”.Molecular Structure Analysis
The SMILES string of “2-(4-Chloro-1H-pyrazol-1-yl)ethanamine” is ClC1=CN(CCN)N=C1 . The InChI key is HYMUJSKLHIXUOM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-(4-Chloro-1H-pyrazol-1-yl)ethanamine” is a liquid . Its molecular weight is 145.59 , and its empirical formula is C5H8ClN3 .Scientific Research Applications
Antiparasitic Activity
- Leishmaniasis : Recent studies have highlighted the potent in vitro antipromastigote activity of this compound . It interacts favorably with the active site of LmPTR1, a crucial enzyme in Leishmania parasites, suggesting its potential as an antileishmanial agent.
Antimalarial Potential
- Malaria : Although further investigation is needed, the structural features of 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride may render it interesting for antimalarial drug development. Researchers have explored similar compounds for their antimalarial effects .
Anticancer Properties
- Apoptosis Induction : Preliminary data indicates that this compound may induce apoptosis in cancer cell lines, particularly HeLa cells . Further mechanistic studies are warranted to validate its potential as an anticancer agent.
Heterocyclic Synthesis
- Benzimidazole Derivatives : One-pot condensation reactions involving pyrazole-4-carbaldehydes and o-phenylenediamine have led to the synthesis of previously inaccessible 2-(1H-pyrazol-4-yl)-1H-benzimidazoles, which include this compound . These heterocyclic derivatives have diverse applications in medicinal chemistry.
Materials Science
Safety and Hazards
properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.ClH/c6-5-3-8-9(4-5)2-1-7;/h3-4H,1-2,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEGLAXBKRBPHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-1H-pyrazol-1-yl)ethanamine hydrochloride |
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